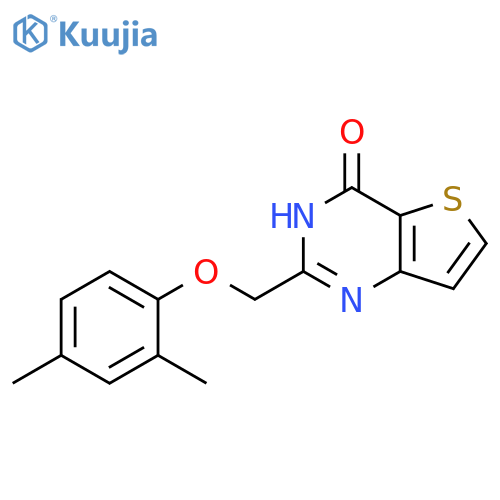

Cas no 1455245-47-2 (2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-one)

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Thieno[3,2-d]pyrimidin-4(3H)-one, 2-[(2,4-dimethylphenoxy)methyl]-

- 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-one

-

- インチ: 1S/C15H14N2O2S/c1-9-3-4-12(10(2)7-9)19-8-13-16-11-5-6-20-14(11)15(18)17-13/h3-7H,8H2,1-2H3,(H,16,17,18)

- InChIKey: VEWUDLNPBCBRKH-UHFFFAOYSA-N

- ほほえんだ: C1(COC2=CC=C(C)C=C2C)NC(=O)C2SC=CC=2N=1

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-177779-5.0g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 5g |

$2858.0 | 2023-06-02 | |

| Enamine | EN300-177779-0.05g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 0.05g |

$229.0 | 2023-09-20 | |

| TRC | D468635-50mg |

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 50mg |

$ 295.00 | 2022-06-05 | ||

| Enamine | EN300-177779-0.5g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 0.5g |

$768.0 | 2023-09-20 | |

| Enamine | EN300-177779-2.5g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 2.5g |

$1931.0 | 2023-09-20 | |

| Enamine | EN300-177779-0.1g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 0.1g |

$342.0 | 2023-09-20 | |

| Enamine | EN300-177779-10.0g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 10g |

$4236.0 | 2023-06-02 | |

| Enamine | EN300-177779-5g |

2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 5g |

$2858.0 | 2023-09-20 | |

| 1PlusChem | 1P01BE27-10g |

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 10g |

$5298.00 | 2023-12-21 | |

| 1PlusChem | 1P01BE27-2.5g |

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |

1455245-47-2 | 95% | 2.5g |

$2449.00 | 2023-12-21 |

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-one 関連文献

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-oneに関する追加情報

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: A Promising Compound in Pharmaceutical Research

2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel synthetic compound with a unique molecular framework that has garnered significant attention in the pharmaceutical industry. This compound, identified by its CAS No. 1455245-47-2, represents a critical advancement in the development of targeted therapeutic agents. Its structural complexity and functional versatility make it a focal point for researchers exploring its potential applications in drug discovery and development.

Recent studies have highlighted the 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one as a potential candidate for the treatment of inflammatory diseases. The compound's ability to modulate key inflammatory pathways has been demonstrated in preclinical models, making it a promising lead molecule for the development of anti-inflammatory therapies. These findings are supported by a growing body of evidence from recent research, which underscores the compound's efficacy in reducing cytokine production and inhibiting pro-inflammatory signaling cascades.

The 2-(2,4-dimethylphenoxymethyl)-3,2-d]pyrimidin-4-one is characterized by its thieno[3,2-d]pyrimidinone core, which is a rare structural motif in pharmaceutical chemistry. This core structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling. The presence of the 2,4-dimethylphenyl group further enhances the compound's pharmacological profile by contributing to its metabolic stability and target specificity.

Advancements in synthetic chemistry have enabled the efficient synthesis of 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, which is critical for its application in drug development. Researchers have employed modern methodologies such as microwave-assisted synthesis and solid-phase peptide synthesis to optimize the production of this compound. These techniques not only improve the yield but also ensure the compound's purity, which is essential for its use in preclinical and clinical studies.

The pharmacological properties of 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one have been extensively investigated, revealing its potential as a therapeutic agent. In vitro studies have shown that the compound exhibits significant anti-inflammatory activity, which is attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the regulation of inflammatory responses, making the compound a valuable tool for the development of targeted therapies.

Recent research has also focused on the 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one's potential role in the treatment of chronic diseases. For instance, studies have suggested that the compound may have beneficial effects in the management of autoimmune disorders and metabolic syndrome. These findings are supported by in vivo experiments that demonstrate the compound's ability to modulate immune responses and improve metabolic parameters in animal models.

The 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is being explored for its potential as a modulator of multiple signaling pathways, including those involved in cell proliferation and apoptosis. This dual functionality makes the compound a promising candidate for the development of multitarget drugs, which are increasingly sought after in the pharmaceutical industry. The ability of the compound to interact with multiple targets is believed to enhance its therapeutic efficacy and reduce the risk of resistance.

One of the key advantages of 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is its potential for drug repurposing. Researchers are investigating whether the compound can be utilized for the treatment of diseases beyond its initial therapeutic applications. For example, preliminary studies suggest that the compound may have neuroprotective properties, which could make it a candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Despite the promising findings, the development of 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one as a therapeutic agent is still in its early stages. Further research is needed to fully elucidate its mechanisms of action, optimize its pharmacokinetic profile, and evaluate its safety in clinical trials. The compound's potential for use in combination therapies is also being explored, as it may enhance the efficacy of existing treatments while reducing the likelihood of adverse effects.

Advancements in computational modeling and molecular docking studies have provided valuable insights into the interactions between 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one and its biological targets. These studies have helped researchers identify potential binding sites and predict the compound's behavior in different biological environments. Such information is crucial for the design of more effective derivatives and the optimization of the compound's therapeutic potential.

The 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is also being studied for its potential as a lead compound in the development of new drugs. Researchers are employing structure-based drug design approaches to modify the compound's molecular structure, aiming to enhance its potency and selectivity. These efforts are expected to contribute to the creation of more effective and safer therapeutic agents in the future.

As the field of pharmaceutical research continues to evolve, the 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is emerging as a significant player in the quest for innovative therapies. Its unique molecular structure and diverse pharmacological properties make it a valuable asset in the development of targeted treatments for a wide range of diseases. With ongoing research and technological advancements, the compound is poised to play a pivotal role in the next generation of pharmaceuticals.

In conclusion, 2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a promising advancement in the field of pharmaceutical science. Its potential applications in the treatment of inflammatory diseases, autoimmune disorders, and other chronic conditions highlight its significance in drug discovery. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, the compound is expected to contribute to the development of more effective and innovative treatments for patients worldwide.

1455245-47-2 (2-(2,4-dimethylphenoxymethyl)-3H,4H-thieno3,2-dpyrimidin-4-one) 関連製品

- 55118-98-4(2-(((3,5-DICHLOROPHENYL)AMINO)METHYLENE)CYCLOHEXANE-1,3-DIONE)

- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)

- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)

- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)

- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))

- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

- 2228221-11-0(5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)

- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)